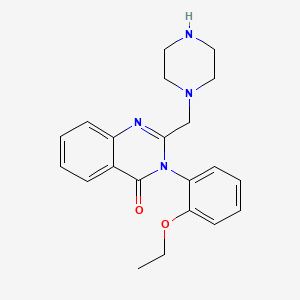

3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one

Vue d'ensemble

Description

PRLX-93936 is an analog of erastin that has antitumor activity. It inhibits the hypoxia-inducible factor 1 (HIF-1) signaling pathway under hypoxic conditions (IC50 = 0.09 μM in a cell-based reporter assay). PRLX-93936 (1 μM) also inhibits hypoxia-induced increases in HIF-1α expression in ME-180 cervical cancer cells. It inhibits the growth of HT-1080 fibrosarcoma, OVCAR-5 ovarian cancer, BJELR tumorigenic primary fibroblast, and PANC-1 pancreatic cancer cells with IC50 values of less than 100 nM. PRLX-93936 inhibits tumor growth in PANC-1 and HT-1080 xenograft models when administered at a dose of 50 mg/kg and induces tumor regression when administered at a dose of 100 mg/kg.

PRLX 93936 is a structural analogue of erastin with potential antineoplastic activity. Erastin analogue PRLX 93936 appears to inhibit mitochondrial outer membrane protein VDACs (voltage-dependent anion channels) 2 and 3, resulting in an oxidative, non-apoptotic cell death. Erastin analogue PRLX 93936 exhibits greater lethality in cell lines harboring mutations in the GTPase protein oncogenes HRAS and KRAS or the serine-threonine protein kinase oncogene BRAF than in non-tumorigenic cell lines. VDACs 2 and 3 are up-regulated in a wide variety of tumor cell lines.

Applications De Recherche Scientifique

Corrosion Inhibition

Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel in HCl solutions. These compounds, including similar structural analogs to "3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one," demonstrated high corrosion inhibition efficiencies, attributed to their adsorption on the steel surface, forming a protective film. This inhibitory action is supported by a combination of weight loss tests, electrochemical techniques, surface analytical techniques, and computational studies (Chen et al., 2021).

Pharmacological Activity

Quinazoline derivatives have been explored for their pharmacological activities, including as α1-adrenoceptor antagonists. Such compounds have shown potential in treating hypertension and related cardiovascular conditions by inhibiting α1-adrenoceptors, leading to vasodilation and reduced blood pressure (Yen et al., 1996). Another study highlighted the antihypertensive action and blockade of α1-adrenoceptors by a quinazoline derivative, showcasing its suitability for chronic treatment of hypertension (Tsai et al., 2001).

Insecticidal Efficacy

Novel bis quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their insecticidal efficacy. These compounds exhibit significant potential against various insect pests, indicating their utility in agricultural pest management (El-Shahawi et al., 2016).

Antimicrobial and Antihypertensive Agents

Synthetic efforts have led to the development of quinazoline derivatives with potential as antimicrobial and antihypertensive agents. For example, piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, showing efficacy in lowering blood pressure in animal models (Takai et al., 1986). Similarly, s-Triazine-based thiazolidinones, incorporating quinazoline units, were synthesized and showed promising antimicrobial activities (Patel et al., 2012).

Antitumor Activity

Quinazoline derivatives containing piperazine moieties have been designed and synthesized as antitumor agents. These compounds exhibit potent antiproliferative activities against various cancer cell lines, highlighting their potential in cancer therapy (Li et al., 2020).

Propriétés

IUPAC Name |

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26/h3-10,22H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWOSMGNXYUDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4(3h)-one | |

CAS RN |

903499-49-0 | |

| Record name | PRLX-93936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6999JX933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)

![2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid](/img/structure/B1678154.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)